4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile is a key intermediate in the synthesis of imidafenacin, a drug used to treat urinary incontinence. [] It belongs to the class of imidazole derivatives and is characterized by its specific structural features, including a diphenylbutanenitrile moiety and a 2-methyl-1H-imidazol-1-yl group. This compound serves as a crucial building block for synthesizing various derivatives with potential pharmaceutical applications.
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile is a synthetic organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features a unique structure that combines an imidazole ring with a diphenylbutanenitrile moiety, which may contribute to its biological activity and potential therapeutic applications.
The compound can be synthesized through various chemical processes, with detailed methodologies documented in scientific literature. The synthesis typically involves the reaction of specific precursors under controlled conditions to yield the desired product.
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile belongs to the class of nitriles and is characterized by its complex heterocyclic structure. It can be classified under organic compounds due to the presence of carbon-based functional groups.
The synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile can be approached via several methods:
A typical synthesis may proceed as follows:
The molecular formula for 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile is C19H20N2. The structure consists of:
The compound's molecular weight is approximately 288.38 g/mol, and it exhibits specific spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile may participate in various chemical reactions due to its functional groups:
These reactions typically require specific conditions such as temperature control and pH adjustments to optimize yield and selectivity.
The mechanism of action for compounds like 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile often involves interaction with biological targets such as enzymes or receptors. This interaction can lead to modulation of biochemical pathways.
Studies suggest that this compound may exhibit activity against certain cancer cell lines or possess antimicrobial properties, although detailed mechanisms remain to be fully elucidated through further research.
Relevant data regarding these properties can be gathered from experimental studies and literature reviews.
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile has potential applications in:
The primary synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (CAS 214777-43-2, C₂₀H₁₉N₃, MW 301.4 g/mol) employs a nucleophilic substitution reaction between 4-bromo-2,2-diphenylbutanenitrile and 2-methylimidazole. This reaction is optimized under anhydrous conditions in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), using triethylamine as both base and catalyst. The mechanism follows an SN2 pathway, where the imidazole nitrogen attacks the electrophilic carbon of the alkyl bromide, displacing bromide ion and forming the C–N bond .
Solvent and catalyst optimization significantly impacts yield. DMF facilitates higher conversion (80–85%) compared to toluene or tetrahydrofuran (THF) due to superior solvation of ionic intermediates. Triethylamine (1.5–2.0 equivalents) enhances nucleophilicity by deprotonating 2-methylimidazole, generating the reactive imidazolate anion. Elevated temperatures (80–100°C) accelerate the reaction, with completion in 2–4 hours [8]. Alternative routes include phase-transfer catalysis (PTC) with benzyltriethylammonium chloride in biphasic systems (toluene/water), achieving yields of 77–81% at reduced temperatures (40–60°C) [8].
Table 1: Solvent and Catalyst Impact on Nucleophilic Substitution Yield
Solvent | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
DMF | Triethylamine | 80–100 | 2–3 | 80–85 |
Toluene | KOH (50% aq.) | 40–60 | 4–6 | 77–81 |
DMSO | Triethylamine | 90 | 3 | 82 |
THF | K₂CO₃ | 65 | 8 | 65–70 |
This nitrile compound is a critical precursor for imidafenacin (KRP-197/ONO-8025), a potent M₃ muscarinic receptor antagonist for treating overactive bladder. The conversion involves hydrolysis of the nitrile group to a carboxamide, achieved via two optimized pathways:
The reaction’s success hinges on protecting the imidazole nitrogen from nucleophilic attack. Unsubstituted imidazoles undergo competitive ring-opening under alkaline conditions, but the 2-methyl group in this substrate sterically shields the N3 position, preserving the heterocycle [5]. Post-hydrolysis, crude imidafenacin is purified via recrystallization from ethanol/water mixtures, yielding pharmaceutical-grade material with >99% purity [2].
The synthesis relies on strategic nitrile group utilization due to its stability and transformability. The nitrile in 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile originates from its precursor, 4-bromo-2,2-diphenylbutanenitrile, synthesized via two approaches:
Regioselectivity in the nucleophilic substitution step is critical. 2-Methylimidazole exhibits ambident nucleophilicity at N1 and N3 positions. The methyl group at C2 electronically deactivates N3 through hyperconjugation, directing alkylation exclusively to N1. Computational studies confirm a 15 kJ/mol energy preference for N1 attack due to reduced steric hindrance [6].
Purification challenges arise from byproducts like:
Recrystallization is the primary purification method. Optimal solvents include:
Green chemistry advancements focus on solvent reduction and atom economy. Deep eutectic solvents (e.g., choline chloride/urea) replace DMF in nucleophilic substitutions, enabling catalyst-free reactions at 90°C with 82% yield and easier product separation . Statistical design of experiments (DoE) identifies optimal parameters: equimolar reactant ratios, 90°C, and 3-hour reaction time, maximizing yield to 88% while minimizing waste [7].
Table 2: Byproducts and Mitigation Strategies in Synthesis
Byproduct | Formation Cause | Mitigation Strategy | Purification Removal Method |
---|---|---|---|
N-3 alkylated isomer | Poor regioselectivity | Use 2-methylimidazole (blocks N3 attack) | Silica gel chromatography |
Dialkylated species | Excess alkyl bromide (>1.1 eq.) | Strict stoichiometry (1.0 eq. alkyl bromide) | Recrystallization (EtOAc/heptane) |
Quaternary ammonium salt | Extended reaction time | Monitor reaction by TLC | Acid-base extraction |
Hydrolyzed amide | Moisture contamination | Anhydrous solvents | Recrystallization (ethanol/H₂O) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7